![molecular formula C25H28N4O3 B227112 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B227112.png)
4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol, commonly known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It belongs to the class of 4-anilinoquinazoline derivatives, which have been extensively studied as potential cancer therapeutics. AG-1478 has shown promising results in preclinical studies as an anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively investigated.
Mécanisme D'action
AG-1478 inhibits the activity of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the autophosphorylation of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol and downstream signaling pathways that promote cell proliferation and survival. AG-1478 has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
AG-1478 has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, it inhibits the activity of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol tyrosine kinase and downstream signaling pathways. Physiologically, it inhibits the growth and survival of cancer cells and sensitizes them to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AG-1478 is its specificity for 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol tyrosine kinase, which allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is its potential for off-target effects, which may lead to unwanted side effects. Another limitation is the potential for drug resistance, which may develop over time and limit the efficacy of AG-1478 as a cancer therapeutic.
Orientations Futures
For the study of AG-1478 include the development of more potent and selective inhibitors of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol tyrosine kinase, the investigation of combination therapy with other anticancer agents, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the use of AG-1478 as a research tool to study 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol signaling and its role in cancer progression may lead to the discovery of new targets for cancer therapy.
Méthodes De Synthèse
The synthesis of AG-1478 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 4-isopropylaniline in the presence of a base to yield 4-[3-(4-isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
AG-1478 has been extensively studied as a potential anticancer agent, particularly in the treatment of 4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol-driven cancers. Preclinical studies have shown that AG-1478 inhibits the growth of cancer cells both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
Nom du produit |
4-[3-(4-Isopropylanilino)-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol |
|---|---|
Formule moléculaire |
C25H28N4O3 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4-[5,7-dimethyl-3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C25H28N4O3/c1-14(2)17-7-9-19(10-8-17)27-24-22(28-25-26-15(3)11-16(4)29(24)25)18-12-20(31-5)23(30)21(13-18)32-6/h7-14,27,30H,1-6H3 |
Clé InChI |
XHOJWWJPKNDKDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC(=C(C(=C4)OC)O)OC)C |
SMILES canonique |
CC1=CC(=NC2=NC(=C(N12)NC3=CC=C(C=C3)C(C)C)C4=CC(=C(C(=C4)OC)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



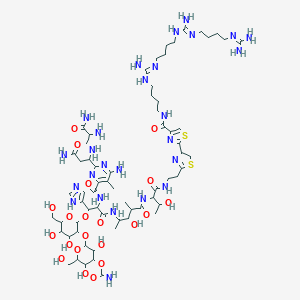
![2,6-Ditert-butyl-4-[7-methyl-3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B227131.png)
![(2R,3R,12bR)-3-ethenyl-9-methoxy-2-[[(1R)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B227152.png)
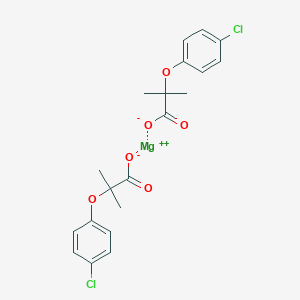
![1,4-Di(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B227202.png)
![Methyl ({[2-(4-nitrophenyl)-4-oxo-1-phenyl-2-azetidinyl]carbonyl}amino)acetate](/img/structure/B227203.png)
![4-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B227214.png)
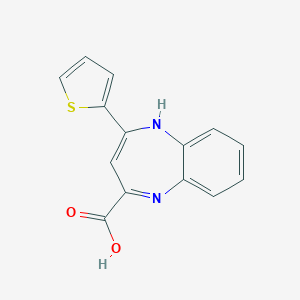

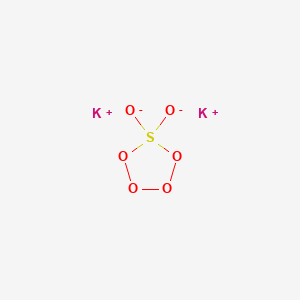
![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)
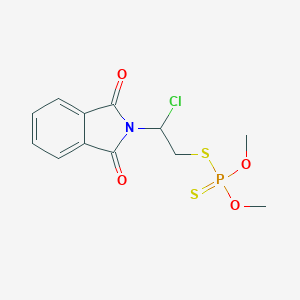
![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)
![10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)